Cas no 1601082-57-8 (4-(benzyloxy)-4-(bromomethyl)oxane)
4-(benzyloxy)-4-(bromomethyl)oxane Chemical and Physical Properties
Names and Identifiers
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- 2H-Pyran, 4-(bromomethyl)tetrahydro-4-(phenylmethoxy)-
- 4-(benzyloxy)-4-(bromomethyl)oxane
- EN300-1132594
- 1601082-57-8
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- Inchi: 1S/C13H17BrO2/c14-11-13(6-8-15-9-7-13)16-10-12-4-2-1-3-5-12/h1-5H,6-11H2
- InChI Key: KZXJGMDRFVHNOL-UHFFFAOYSA-N
- SMILES: C1OCCC(CBr)(OCC2=CC=CC=C2)C1
Computed Properties
- Exact Mass: 284.04119g/mol
- Monoisotopic Mass: 284.04119g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Density: 1.34±0.1 g/cm3(Predicted)
- Boiling Point: 352.9±32.0 °C(Predicted)
4-(benzyloxy)-4-(bromomethyl)oxane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1132594-0.05g |
4-(benzyloxy)-4-(bromomethyl)oxane |
1601082-57-8 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
| Enamine | EN300-1132594-0.1g |
4-(benzyloxy)-4-(bromomethyl)oxane |
1601082-57-8 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
| Enamine | EN300-1132594-0.25g |
4-(benzyloxy)-4-(bromomethyl)oxane |
1601082-57-8 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
| Enamine | EN300-1132594-0.5g |
4-(benzyloxy)-4-(bromomethyl)oxane |
1601082-57-8 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
| Enamine | EN300-1132594-1.0g |
4-(benzyloxy)-4-(bromomethyl)oxane |
1601082-57-8 | 1g |
$1229.0 | 2023-06-09 | ||
| Enamine | EN300-1132594-2.5g |
4-(benzyloxy)-4-(bromomethyl)oxane |
1601082-57-8 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
| Enamine | EN300-1132594-5.0g |
4-(benzyloxy)-4-(bromomethyl)oxane |
1601082-57-8 | 5g |
$3562.0 | 2023-06-09 | ||
| Enamine | EN300-1132594-10.0g |
4-(benzyloxy)-4-(bromomethyl)oxane |
1601082-57-8 | 10g |
$5283.0 | 2023-06-09 | ||
| Enamine | EN300-1132594-1g |
4-(benzyloxy)-4-(bromomethyl)oxane |
1601082-57-8 | 95% | 1g |
$842.0 | 2023-10-26 | |
| Enamine | EN300-1132594-5g |
4-(benzyloxy)-4-(bromomethyl)oxane |
1601082-57-8 | 95% | 5g |
$2443.0 | 2023-10-26 |
4-(benzyloxy)-4-(bromomethyl)oxane Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 4-(benzyloxy)-4-(bromomethyl)oxane
4-(Benzyloxy)-4-(Bromomethyl)Oxane: A Comprehensive Overview
The compound with CAS No. 1601082-57-8, commonly referred to as 4-(benzyloxy)-4-(bromomethyl)oxane, is a versatile organic molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which includes a six-membered oxane ring substituted with a benzyloxy group and a bromomethyl group at the 4-position. The presence of these functional groups makes it an intriguing subject for both fundamental and applied research.
Recent studies have highlighted the potential of 4-(benzyloxy)-4-(bromomethyl)oxane as a key intermediate in the synthesis of advanced materials, particularly in the development of novel polymers and hybrid materials. Researchers have explored its ability to undergo various polymerization reactions, including ring-opening polymerization (ROP), which has led to the creation of biodegradable polymers with tailored properties. These polymers have shown promise in applications such as drug delivery systems, tissue engineering scaffolds, and sustainable packaging materials.
In addition to its role in polymer chemistry, 4-(benzyloxy)-4-(bromomethyl)oxane has also been investigated for its potential in medicinal chemistry. The bromomethyl group serves as an electrophilic site, making it amenable to nucleophilic substitution reactions. This property has been exploited in the synthesis of bioactive molecules, including antiviral agents and anticancer drugs. Recent findings suggest that derivatives of this compound exhibit selective cytotoxicity against cancer cells, making them a valuable lead for drug discovery.
The synthesis of 4-(benzyloxy)-4-(bromomethyl)oxane typically involves a multi-step process that begins with the preparation of the oxane ring followed by functionalization with the benzyloxy and bromomethyl groups. Advanced techniques such as catalytic asymmetric synthesis have been employed to enhance the efficiency and selectivity of these reactions. These methods not only improve the overall yield but also contribute to the sustainability of the synthesis process by minimizing waste and energy consumption.
From an environmental perspective, the biodegradability of 4-(benzyloxy)-4-(bromomethyl)oxane has been a topic of interest. Studies indicate that under specific conditions, such as those found in composting environments, this compound can undergo microbial degradation, reducing its environmental footprint. However, further research is required to fully understand its long-term impact on ecosystems and to develop strategies for safe disposal.
In conclusion, 4-(benzyloxy)-4-(bromomethyl)oxane stands out as a multifaceted compound with applications spanning various disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and material science, positions it as a valuable tool for addressing contemporary challenges in chemistry and beyond.
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